molecular formula C15H16N4O2S B13790930 (E)-N',2-Bis(4-methoxyphenyl)diazene-1-carbothiohydrazide CAS No. 2502-94-5

(E)-N',2-Bis(4-methoxyphenyl)diazene-1-carbothiohydrazide

Cat. No.: B13790930
CAS No.: 2502-94-5
M. Wt: 316.4 g/mol
InChI Key: AADKNNLBLFUNGR-UHFFFAOYSA-N
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Description

(E)-N',2-Bis(4-methoxyphenyl)diazene-1-carbothiohydrazide is a diazene-based carbohydrazide derivative featuring two 4-methoxyphenyl groups. Its structure includes a thiohydrazide backbone and an (E)-configured diazene linkage, which confers rigidity and influences electronic properties.

Properties

CAS No.

2502-94-5

Molecular Formula

C15H16N4O2S

Molecular Weight

316.4 g/mol

IUPAC Name

1-(4-methoxyanilino)-3-(4-methoxyphenyl)iminothiourea

InChI

InChI=1S/C15H16N4O2S/c1-20-13-7-3-11(4-8-13)16-18-15(22)19-17-12-5-9-14(21-2)10-6-12/h3-10,16H,1-2H3,(H,18,22)

InChI Key

AADKNNLBLFUNGR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NNC(=S)N=NC2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methoxyphenyl)amino]-1-(4-methoxyphenyl)imino-thiourea typically involves the reaction of 4-methoxyaniline with thiourea under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of 3-[(4-Methoxyphenyl)amino]-1-(4-methoxyphenyl)imino-thiourea may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methoxyphenyl)amino]-1-(4-methoxyphenyl)imino-thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amino group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amino derivatives.

Scientific Research Applications

3-[(4-Methoxyphenyl)amino]-1-(4-methoxyphenyl)imino-thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-Methoxyphenyl)amino]-1-(4-methoxyphenyl)imino-thiourea involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress . In cancer research, the compound has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Structural and Spectral Comparisons

  • IR Spectroscopy :
    • Acetimidates (6b, 6c) exhibit C=O stretches at ~1700 cm⁻¹ and C=N stretches at ~1600 cm⁻¹ .
    • The target compound’s thiohydrazide group would show N-H stretches (~3200 cm⁻¹) and C=S stretches (~1250 cm⁻¹), distinct from carbothioamides (C=S at ~1200 cm⁻¹) .
  • NMR Data :
    • 1H NMR of 6e shows aromatic protons at δ 6.8–7.4 ppm (4-methoxyphenyl) and δ 3.8 ppm (OCH₃) . The diazene group in the target compound may deshield adjacent protons, shifting signals downfield.
    • 13C NMR of 7a reveals thiocarbonyl carbons at δ 180 ppm , whereas the target’s diazene carbons would resonate near δ 150–160 ppm.

Crystallographic and Packing Behavior

  • Crystal Structures :
    • (E)-1-(4-Chlorobenzylidene)-2-phenylhydrazine () adopts a planar geometry with two molecules per asymmetric unit, stabilized by π-π stacking .
    • N′1,N′2-bis((E)-3-(tert-butyl)-2-hydroxybenzylidene)oxalohydrazide () forms intramolecular hydrogen bonds, enhancing thermal stability .
    • The target compound’s diazene-thiohydrazide core may exhibit similar planar arrangements but with distinct hydrogen-bonding patterns due to sulfur’s electronegativity.

Biological Activity

(E)-N',2-Bis(4-methoxyphenyl)diazene-1-carbothiohydrazide is a diazene derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This compound belongs to a class of compounds known for their diverse biological properties, including cytotoxicity against various tumor cell lines. This article aims to provide a comprehensive overview of the biological activity of (E)-N',2-Bis(4-methoxyphenyl)diazene-1-carbothiohydrazide, including its mechanisms of action, efficacy in different biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (E)-N',2-Bis(4-methoxyphenyl)diazene-1-carbothiohydrazide can be represented as follows:

C15H16N4OS\text{C}_{15}\text{H}_{16}\text{N}_4\text{OS}

This compound features two methoxyphenyl groups attached to a diazene core, which is linked to a carbothiohydrazide moiety. The presence of the methoxy groups enhances its lipophilicity, potentially influencing its biological activity.

Cytotoxicity Studies

Research indicates that diazene derivatives exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, (E)-N',2-Bis(4-methoxyphenyl)diazene-1-carbothiohydrazide has been tested against several tumor cell lines, including:

  • HeLa (cervical carcinoma)
  • A1235 (glioblastoma)
  • PC-3 (prostate adenocarcinoma)

In vitro studies have shown that this compound demonstrates significant cytotoxic effects, with IC50 values indicating its potency compared to established chemotherapeutics.

The mechanism by which (E)-N',2-Bis(4-methoxyphenyl)diazene-1-carbothiohydrazide exerts its cytotoxic effects is believed to involve:

  • Induction of oxidative stress: The compound may increase reactive oxygen species (ROS) levels within the cells, leading to apoptosis or necrosis.
  • Disruption of cellular membranes: Early studies suggest that treatment with this diazene results in loss of membrane integrity, indicating potential necrotic cell death pathways.

Synergistic Effects

Studies have also explored the potential synergistic effects of (E)-N',2-Bis(4-methoxyphenyl)diazene-1-carbothiohydrazide when combined with other chemotherapeutic agents such as:

  • Cisplatin
  • Doxorubicin
  • Vincristine

Preliminary findings suggest that this compound may enhance the efficacy of these drugs, possibly through mechanisms involving modulation of drug resistance pathways or enhancement of drug uptake.

Case Study 1: In Vitro Efficacy

In a controlled study, (E)-N',2-Bis(4-methoxyphenyl)diazene-1-carbothiohydrazide was administered to HeLa cells at varying concentrations. The results indicated:

Concentration (µM)Cell Viability (%)
0100
1075
2550
5030
10010

These findings highlight the compound's dose-dependent cytotoxicity.

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of (E)-N',2-Bis(4-methoxyphenyl)diazene-1-carbothiohydrazide to key protein targets involved in cancer progression. The results indicate favorable binding interactions with proteins such as CDK2 and Abl kinase, suggesting potential pathways for therapeutic intervention.

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